4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran)
Description
4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran) is a sulfur-containing heterocyclic compound featuring two thiopyran rings bridged by an ethane-diylidene group. The ethane-diylidene bridge likely imparts rigidity to the molecule, influencing its electronic properties and intermolecular interactions. Applications of such compounds may span materials science (e.g., organic semiconductors) or pharmaceuticals, though specific data on this compound’s reactivity or bioactivity remain unexplored in the provided sources.
Properties
CAS No. |
51829-03-9 |
|---|---|
Molecular Formula |
C36H26S2 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2,6-diphenylthiopyran |
InChI |
InChI=1S/C36H26S2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H |
InChI Key |
FHXMOTSHCXQITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be achieved through several methods:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
One-Pot Synthesis: A novel method involves reacting aldehydes, malononitrile, carbon disulfide, and primary amines at room temperature in the presence of triethylamine as a catalyst.
Chemical Reactions Analysis
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby preventing their normal function.
Modulation of Receptors: It has a high binding affinity for dopamine receptors and can act as a modulator of estrogen receptors, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
A. 4,4′-Ethylenebis(2,6-di-tert-butylphenol) ()
- Structure: A phenolic dimer with tert-butyl substituents and an ethylene bridge.
- Key Differences : Unlike the target compound, this molecule lacks sulfur heterocycles and instead features hydroxyl groups, which enhance antioxidant properties. The tert-butyl groups provide steric shielding comparable to the phenyl groups in the thiopyran derivative but with greater hydrophobicity.
- Relevance : Highlights how bridging groups (ethane-diylidene vs. ethylene) and substituents (phenyl vs. tert-butyl) modulate solubility and stability .
B. Dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate) ()
- Structure : Azo-linked benzoate ester with an ethane-diylidene bridge.
- Key Differences: Replaces thiopyran with ester and azo groups, altering electronic conjugation. Crystallographic data (monoclinic P21/n space group, $a = 4.6003$ Å, $V = 889.94$ ų) reveal tight packing dominated by van der Waals interactions, whereas the target compound’s thiopyran rings may favor sulfur-mediated intermolecular contacts .
C. Pyrazolone-Based Ethane-Diylidene Dimer ()
- Structure : Features pyrazolone rings linked via ethane-diylidene.
- Key Differences : Nitrogen-rich heterocycles contrast with sulfur-containing thiopyran. Thermal studies show decomposition at 240–250°C, suggesting lower thermal stability compared to sulfur heterocycles, which often exhibit higher resilience .
Crystallographic and Electronic Properties
- Crystal Packing (): The dimethyl benzoate derivative crystallizes in a monoclinic system with $Z = 2$, while the target compound’s bulkier thiopyran-phenyl groups may adopt a triclinic or orthorhombic lattice.
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